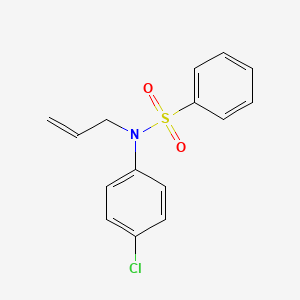

N-allyl-N-(4-chlorophenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

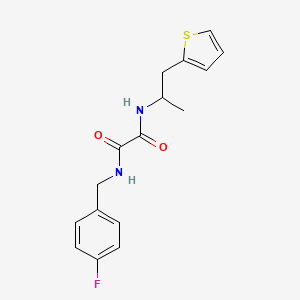

“N-allyl-N-(4-chlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H14ClNO2S . It is a derivative of benzenesulfonamide .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, has been studied . The process involves the intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group, with an allyl group and a 4-chlorophenyl group attached to the nitrogen atom of the sulfonamide .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, N-arylethynylsulfonamides can be oxidized into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 307.8 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis and Enzymatic Inhibition

Carbonic Anhydrase Inhibition : A study highlighted the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, which showed significant inhibitory effects against carbonic anhydrase I and II, suggesting potential applications in targeting related disorders (Gul et al., 2016). Another research found that fluorinated benzenesulfonamides, synthesized using superacid chemistry, exhibited inhibitory activities against carbonic anhydrases, particularly tumor-associated isoforms IX and XII, indicating potential in cancer therapy research (Liu et al., 2012).

Biological Potential of Schiff Bases : Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and showed promising enzyme inhibition potential against AChE and BChE enzymes, along with antioxidant properties, indicating potential therapeutic applications (Kausar et al., 2019).

Photoredox Catalysts and Organic Transformations

- Photoredox Catalysis : Sulfonamide-substituted compounds have been explored as catalysts for allylic and benzylic C-H arylations, leveraging photoredox catalysis. This application demonstrates the role of these compounds in facilitating chemical transformations, crucial for synthetic chemistry (Tanaka et al., 2018).

Antitumor and Antibacterial Applications

Antitumor Activity : The antiproliferative activity of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives against various tumor cell lines, including breast cancer and neuroblastoma, was investigated, revealing certain compounds with significant activity, paving the way for new anticancer agents (Motavallizadeh et al., 2014).

Antibacterial Properties : Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were synthesized and showed promising antibacterial activity against various Gram-positive bacteria strains, highlighting their potential in developing new antibacterial agents (Sławiński et al., 2013).

Safety and Hazards

While specific safety and hazard information for “N-allyl-N-(4-chlorophenyl)benzenesulfonamide” was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c1-2-12-17(14-10-8-13(16)9-11-14)20(18,19)15-6-4-3-5-7-15/h2-11H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJNSIWMFVFYIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)

methanone](/img/structure/B2860581.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B2860585.png)

![N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2860588.png)

![3-benzyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860589.png)